4-[(Benzyloxy)methyl]piperidine-4-carbonitrile
Overview
Description
4-[(Benzyloxy)methyl]piperidine-4-carbonitrile is an organic compound with the molecular formula C13H18N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyloxy group attached to the piperidine ring, along with a carbonitrile group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable piperidine derivative under basic conditions.
Introduction of the Carbonitrile Group: The carbonitrile group is often introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[(Benzyloxy)methyl]piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbonitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(Benzyloxy)methyl]piperidine: Lacks the carbonitrile group, resulting in different reactivity and applications.
4-Cyanopiperidine: Lacks the benzyloxy group, leading to distinct chemical properties and uses.
Uniqueness
4-[(Benzyloxy)methyl]piperidine-4-carbonitrile is unique due to the presence of both the benzyloxy and carbonitrile groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(phenylmethoxymethyl)piperidine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,16H,6-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATSWWNNSWBVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(COCC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60844144 | |
Record name | 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60844144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919284-65-4 | |
Record name | 4-[(Phenylmethoxy)methyl]-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919284-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60844144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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